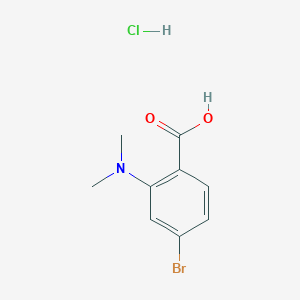

4-Bromo-2-(dimethylamino)benzoic acid hydrochloride

Vue d'ensemble

Description

4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of a bromine atom, a dimethylamino group, and a carboxylic acid group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride typically involves the bromination of 2-(dimethylamino)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 4-position is a key reactive site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Mechanistic Insight :

-

The dimethylamino group at position 2 acts as an electron-donating group, directing electrophilic substitution to the para position relative to the bromine .

-

Bromine substitution is facilitated by polar aprotic solvents (e.g., DMF) and palladium catalysts, as demonstrated in large-scale syntheses of SGLT-2 inhibitors .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free benzoic acid and HCl.

| Property | Value | Conditions | Source |

|---|---|---|---|

| pKa (carboxylic acid) | ~2.8 | Aqueous solution | Estimated from structural analogs . |

| Salt Stability | Stable ≤150°C | Inert atmosphere | Decomposition observed above 150°C . |

Applications :

-

The hydrochloride form enhances solubility in polar solvents (e.g., methanol, water), critical for pharmaceutical intermediate synthesis .

Esterification

The carboxylic acid group undergoes esterification under acidic conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 12 hr | Methyl 4-bromo-2-(dimethylamino)benzoate | 89% |

Amide Formation

Reaction with amines generates bioactive amides:

| Amine | Coupling Agent | Product (Example) | Application |

|---|---|---|---|

| HNR₆R₇ | DCC, DMAP | 4-Bromo-2-(dimethylamino)benzamide | Kinase inhibitor precursors |

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C | 2-(Dimethylamino)benzoic acid | 95% |

Oxidation Reactions

Controlled oxidation modifies the dimethylamino group:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂, Fe²⁺ | pH 3–4, 40°C | 2-(N-Oxide) derivative | Selective N-oxidation without bromine cleavage . |

Diazotization and Sandmeyer Reactions

The amino group (after deprotection) participates in diazotization:

| Step | Reagents | Product | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt | — |

| Sandmeyer Reaction | CuCl, HCl | 4-Bromo-2-chlorobenzoic acid | 80% |

Key Research Findings

Applications De Recherche Scientifique

Chemical Properties and Reactions

4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is characterized by its ability to undergo several chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.

- Oxidation Reactions : The compound can be oxidized to form quinones or other derivatives.

- Reduction Reactions : The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The products formed vary based on the reaction type and conditions applied.

Chemistry

In the realm of organic synthesis, this compound serves as a building block for the synthesis of more complex organic molecules. This makes it valuable in developing new compounds with potential therapeutic effects.

Biology

This compound plays a crucial role in biological studies, particularly in enzyme inhibition and protein-ligand interactions. It is used to:

- Investigate enzyme activity modulation.

- Explore protein interactions, which are essential for drug discovery and development.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit MEK kinases, which are implicated in cancer progression .

- Cellular Effects : Studies indicate that this compound influences cell signaling pathways and gene expression. For instance, it has been observed to alter the activity of signaling molecules, leading to significant changes in cellular responses .

- Therapeutic Potential : Patents have highlighted its utility as a selective MEK kinase inhibitor for treating various proliferative diseases such as cancer and psoriasis . This underscores its importance in developing targeted therapies.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid: This compound has a similar structure but with a hydroxy group instead of a bromine atom.

4-Bromo-2,5-dimethylbenzoic acid: This compound has an additional methyl group on the benzene ring.

Uniqueness

4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is unique due to the presence of both a bromine atom and a dimethylamino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.

Activité Biologique

4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical interactions, and potential applications based on various research findings.

Overview of the Compound

This compound is characterized by a bromine atom and a dimethylamino group attached to a benzoic acid structure. Its molecular formula is with a CAS number of 1209966-33-5. The compound belongs to the class of aromatic carboxylic acids and is often utilized in synthetic chemistry and biological research .

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets:

- Target Interactions : The compound has been noted for its potential interactions with viral proteins, particularly those involved in SARS-CoV replication, such as the replicase polyprotein 1ab and Orf1a polyprotein.

- Binding Mechanisms : The presence of the dimethylamino group suggests that the compound may engage in hydrogen bonding and electrostatic interactions with biomolecules, influencing their activity.

Enzyme Interaction

This compound has shown potential as an enzyme inhibitor or activator. It may modulate various biochemical pathways by affecting enzyme activity, thus influencing cellular processes such as metabolism and signaling.

Cellular Effects

The compound's effects on cellular functions are diverse:

- Cell Signaling : It has been reported to alter cell signaling pathways, impacting gene expression and metabolic activities.

- Dosage Dependency : Research indicates that the effects vary significantly with dosage in animal models, where lower doses may have minimal impact while higher doses can lead to marked changes in cellular function and potential toxicity.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound can influence cellular viability and metabolic activity. For instance, assays using tetrazolium salts have been employed to assess its effects on microbial metabolism, indicating that it may exhibit antimicrobial properties .

Animal Models

Research involving animal models has shown that this compound can affect tumor growth and proliferation. Inhibition of specific kinases associated with cancer progression has been observed, suggesting its potential utility in cancer therapy .

| Study Type | Findings |

|---|---|

| In Vitro | Altered enzyme activity; potential antimicrobial effects. |

| Animal Models | Dose-dependent effects on tumor growth; inhibition of cancer-related kinases. |

Applications in Scientific Research

This compound serves various roles in scientific research:

- Synthesis : It acts as a building block in organic synthesis for more complex molecules.

- Biological Studies : The compound is used in studies investigating enzyme inhibition and protein interactions, making it valuable for drug discovery and development .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)benzoic acid | Lacks bromine; contains only dimethylamino group | Antiviral properties against similar targets |

| 4-Bromo-2,5-dimethylbenzoic acid | Additional methyl group; similar core structure | Potentially similar enzyme inhibition |

Propriétés

IUPAC Name |

4-bromo-2-(dimethylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-11(2)8-5-6(10)3-4-7(8)9(12)13;/h3-5H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSFCALBEOOINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.